N6-Benzyladenosine triphosphate triethylammonium salt
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Overview
Description
N6-Benzyladenosine triphosphate triethylammonium salt is a highly specialized nucleotide compound. It is a pivotal compound in biomedicine, known for its high purity and stability. This compound functions as a potential modulator for a diverse array of enzymes participating in intricate cellular signaling pathways, playing a crucial role in exploring the complexities of cancer, cardiovascular, and neurological diseases.
Chemical Reactions Analysis
N6-Benzyladenosine triphosphate triethylammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N6-Benzyladenosine triphosphate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a modulator for enzymes involved in cellular signaling pathways. In biology, it is used to study the complexities of cancer, cardiovascular, and neurological diseases. In medicine, it aids in the identification of potential therapeutic targets. In industry, it is used in the production of high-purity nucleotide compounds .
Mechanism of Action
The mechanism of action of N6-Benzyladenosine triphosphate triethylammonium salt involves its role as an adenosine receptor agonist. It has cytoactive activity, arresting the cell cycle at the G0/G1 phase and inducing apoptosis. It also exerts inhibitory effects on Toxoplasma gondii adenosine kinase and glioma. The molecular targets and pathways involved include caspase-3 and caspase-9 activation, leading to apoptosis .
Comparison with Similar Compounds
Properties
CAS No. |
40922-97-2 |
---|---|
Molecular Formula |
C23H37N6O13P3 |
Molecular Weight |
698.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3/t11-,13-,14-,17-;/m1./s1 |
InChI Key |
MUHUCHSVGKMBBY-TZNCIMHNSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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